molecular formula C10H7NO6 B12878281 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxylic acid

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxylic acid

Cat. No.: B12878281
M. Wt: 237.17 g/mol
InChI Key: JLSOZVFZJGYVMH-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxylic acid is a complex organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxylic acid typically involves the use of 2-aminophenol as a precursor. One common method includes the reaction of 2-aminophenol with aldehydes or ketones under reflux conditions in the presence of a catalyst. For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Scientific Research Applications

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H7NO6

Molecular Weight

237.17 g/mol

IUPAC Name

2-[carboxy(hydroxy)methyl]-1,3-benzoxazole-4-carboxylic acid

InChI

InChI=1S/C10H7NO6/c12-7(10(15)16)8-11-6-4(9(13)14)2-1-3-5(6)17-8/h1-3,7,12H,(H,13,14)(H,15,16)

InChI Key

JLSOZVFZJGYVMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C(C(=O)O)O)C(=O)O

Origin of Product

United States

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